molecular formula C24H21N3O3S B3678535 N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide

N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide

Cat. No.: B3678535
M. Wt: 431.5 g/mol
InChI Key: VUCFYXBUUXBLMU-UHFFFAOYSA-N
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Description

N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a methoxybenzamide moiety

Properties

IUPAC Name

N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-14-11-20-21(12-15(14)2)30-23(26-20)16-7-9-18(10-8-16)25-24(31)27-22(28)17-5-4-6-19(13-17)29-3/h4-13H,1-3H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCFYXBUUXBLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the Carbamothioyl Group: The carbamothioyl group is formed by reacting the benzoxazole derivative with thiocarbamoyl chloride in the presence of a base.

    Introduction of the Methoxybenzamide Moiety: The final step involves the reaction of the intermediate with 3-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with unique optical or electronic properties.

    Biological Studies: Employed as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: Used in the synthesis of advanced polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}-3-methoxybenzamide
  • N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
  • N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide

Uniqueness

N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring and the methoxybenzamide moiety allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide

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